An In-depth Technical Guide to 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol: Synthesis, Characterization, and Research Applications
An In-depth Technical Guide to 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol: Synthesis, Characterization, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol is a vicinal diol whose specific properties and applications are not extensively documented in publicly available chemical databases. This guide, therefore, takes a foundational approach, focusing on the logical synthesis of this molecule from a readily available precursor, 1-(2,4,5-trimethylphenyl)ethanone. By detailing a robust synthetic pathway, this document provides researchers with the necessary framework to produce, isolate, and characterize this compound for further investigation. The structural motif of a vicinal diol on a substituted phenyl ring is of interest in medicinal chemistry and materials science, often serving as a key intermediate or a pharmacophore itself. This guide will delve into the synthesis, purification, and analytical characterization of the target compound, underpinned by established principles of organic chemistry.
Physicochemical Properties of the Precursor and Target Compound
A comprehensive understanding of the starting material is crucial for a successful synthesis. The key properties of the precursor, 1-(2,4,5-trimethylphenyl)ethanone, are summarized in the table below. The properties for the target compound, 1-(2,4,5-trimethylphenyl)ethane-1,2-diol, are predicted based on its structure, as it is not a commercially cataloged compound.
| Property | 1-(2,4,5-trimethylphenyl)ethanone (Precursor) | 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol (Target) | Data Source |
| CAS Number | 2040-07-5 | Not available | [1][2] |
| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₆O₂ | [1][3] / Calculated |
| Molecular Weight | 162.23 g/mol | 180.24 g/mol | [1][3] / Calculated |
| Appearance | Likely a liquid or low-melting solid | Predicted to be a white to off-white solid | General knowledge |
| Boiling Point | Information not readily available | Predicted to be higher than the precursor due to hydrogen bonding | General knowledge |
| Melting Point | Information not readily available | Predicted to be significantly higher than the precursor | General knowledge |
| Solubility | Soluble in organic solvents | Predicted to have moderate solubility in polar organic solvents | General knowledge |
Proposed Synthesis of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol
The most direct and reliable method to synthesize a 1,2-diol is through the dihydroxylation of the corresponding alkene. Therefore, a two-step synthetic sequence is proposed, starting from 1-(2,4,5-trimethylphenyl)ethanone.
-
Step 1: Olefination of 1-(2,4,5-trimethylphenyl)ethanone. The ketone is first converted to its corresponding terminal alkene, 1-(2,4,5-trimethylphenyl)ethene. A standard and high-yielding method for this transformation is the Wittig reaction.
-
Step 2: Dihydroxylation of 1-(2,4,5-trimethylphenyl)ethene. The resulting alkene is then subjected to dihydroxylation to yield the target vicinal diol. For laboratory-scale synthesis, this is commonly achieved using osmium tetroxide (OsO₄) with a stoichiometric re-oxidant.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2,4,5-trimethylphenyl)ethene via Wittig Reaction
-
Reagents and Materials:
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes. The solution will turn a characteristic deep orange or yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add a solution of 1-(2,4,5-trimethylphenyl)ethanone in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-(2,4,5-trimethylphenyl)ethene.
-
Step 2: Dihydroxylation of 1-(2,4,5-trimethylphenyl)ethene
-
Reagents and Materials:
-
1-(2,4,5-trimethylphenyl)ethene (from Step 1)
-
Osmium tetroxide (OsO₄) - EXTREMELY TOXIC AND VOLATILE, HANDLE WITH EXTREME CAUTION IN A FUME HOOD
-
A co-oxidant, such as N-methylmorpholine N-oxide (NMO)
-
A solvent mixture (e.g., acetone/water or t-butanol/water)
-
Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) for quenching
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(2,4,5-trimethylphenyl)ethene and NMO in a mixture of acetone and water.
-
To this stirring solution, add a catalytic amount of osmium tetroxide (as a solution in toluene or t-butanol).
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir vigorously for 30 minutes to reduce the osmate esters.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1-(2,4,5-trimethylphenyl)ethane-1,2-diol.
-
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target diol from its ketone precursor.
Characterization and Quality Control
Due to the lack of reference data, the synthesized 1-(2,4,5-trimethylphenyl)ethane-1,2-diol must be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of the diol's hydroxyl protons, the methine and methylene protons of the ethane-1,2-diol moiety, and the aromatic protons of the trimethylphenyl group. The integration of the signals will correspond to the number of protons in each environment.
-
¹³C NMR will show the characteristic signals for the two carbon atoms bearing the hydroxyl groups, in addition to the aromatic and methyl carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which will confirm the molecular formula of C₁₁H₁₆O₂.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the diol's hydroxyl groups.
Potential Applications and Future Research Directions
While specific applications for 1-(2,4,5-trimethylphenyl)ethane-1,2-diol are not yet established, its structural features suggest several areas for investigation:
-
Asymmetric Synthesis: Chiral versions of this diol could be explored as ligands for asymmetric catalysis.
-
Medicinal Chemistry: The substituted phenyl-diol motif is present in some biologically active molecules. This compound could serve as a scaffold for the synthesis of new drug candidates.
-
Polymer Science: Diols are common monomers for the synthesis of polyesters and polyurethanes. The bulky trimethylphenyl group could impart unique thermal and mechanical properties to such polymers.
Safety and Handling
-
1-(2,4,5-trimethylphenyl)ethanone: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Osmium Tetroxide: OsO₄ is extremely toxic, corrosive, and volatile. It should only be handled in a certified chemical fume hood by trained personnel. All glassware and waste should be decontaminated properly.
-
Wittig Reagents and Strong Bases: These reagents are often pyrophoric and/or corrosive. They must be handled under an inert atmosphere and with appropriate care.
Conclusion
References
-
PubChem Compound Summary for CID 25324365, (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
-
1-(2,4,6-trimethylphenyl)ethane-1,2-diol. PubChemLite. [Link]
-
1-(2,4,5-TRIMETHYLPHENYL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]
-
Ethanone, 1-(2,4,5-trimethylphenyl)-. NIST Chemistry WebBook. [Link]
